

# (Triphenylphosphoranylidene)acetonitrile molecular weight

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## Compound of Interest

Compound Name: *(Triphenylphosphoranylidene)acet  
onitrile*

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An In-depth Technical Guide to **(Triphenylphosphoranylidene)acetonitrile** for Researchers and Drug Development Professionals

## Introduction

**(Triphenylphosphoranylidene)acetonitrile**, also known as (Cyanomethylene)triphenylphosphorane, is a stabilized phosphorus ylide, a class of reagents pivotal to modern organic synthesis. Its unique reactivity makes it an indispensable tool for the formation of carbon-carbon double bonds through the Wittig reaction. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic agents. For researchers and professionals in drug discovery, this reagent serves as a key building block in the synthesis of complex molecules with significant biological activity.[\[1\]](#)

## Physicochemical Properties

**(Triphenylphosphoranylidene)acetonitrile** is typically an off-white to light yellow crystalline powder.[\[2\]](#) It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dichloromethane and diethyl ether.[\[3\]](#) A summary of its key quantitative data is presented below.

Property	Value	References
Molecular Weight	301.32 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>20</sub> H <sub>16</sub> NP	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	16640-68-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Melting Point	189-196 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Boiling Point	465.3 ± 28.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.16 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and application of **(Triphenylphosphoranylidene)acetonitrile** are crucial for reproducible results in a research setting.

### Synthesis of (Triphenylphosphoranylidene)acetonitrile

The synthesis of this ylide can be achieved via the deprotonation of the corresponding phosphonium salt. A representative one-pot protocol starting from commercially available precursors is detailed below, adapted from procedures for similar Wittig reagents.[\[11\]](#)

#### Materials:

- Triphenylphosphine (1.4 equivalents)
- Bromoacetonitrile (1.6 equivalents)
- Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Diethyl ether

- Magnesium sulfate ( $MgSO_4$ )

Protocol:

- Freshly powder triphenylphosphine (1.4 equiv.) and add it to a reaction vessel containing a magnetic stir bar.
- Add saturated aqueous  $NaHCO_3$  solution (approx. 5 mL per 1.0 mmol of aldehyde) to the vessel. Stir the resulting suspension for one minute.
- To the suspension, add bromoacetonitrile (1.6 equiv.) followed by the aldehyde (1.0 equiv.).
- Stir the reaction mixture vigorously at ambient temperature. The ylide is formed in situ and immediately reacts with the aldehyde. Monitor reaction progress by Thin Layer Chromatography (TLC).
- After 1-2 hours or upon consumption of the starting aldehyde (as indicated by TLC), quench the reaction by adding 1.0 M  $H_2SO_4$  until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3x volumes).
- Combine the organic layers, dry over anhydrous  $MgSO_4$ , filter, and concentrate in vacuo to yield the crude product mixture containing the desired alkene and triphenylphosphine oxide.
- Purify the product via column chromatography on silica gel.

## Application in Wittig Olefination

**(Triphenylphosphoranylidene)acetonitrile** is primarily used to convert aldehydes and ketones into  $\alpha,\beta$ -unsaturated nitriles. The nitrile group stabilizes the ylide, which generally leads to the formation of the (E)-alkene as the major product.

Materials:

- **(Triphenylphosphoranylidene)acetonitrile** (1.1 equivalents)
- Aldehyde or Ketone (1.0 equivalent)

- Anhydrous Toluene
- $[\text{Ir}(\text{COD}\text{Cl})_2]$  (5 mol%) - Optional catalyst for specific applications[8]
- dppp (5 mol%) - Optional ligand[8]
- $\text{Cs}_2\text{CO}_3$  (5 mol%) - Optional base[8]
- Diethyl ether
- Silica Gel

Protocol (General Procedure):[8]

- To an oven-dried pressure tube under an argon atmosphere, add the aldehyde/ketone (1.0 equiv.) and **(Triphenylphosphoranylidene)acetonitrile** (1.1 equiv.).
- Add anhydrous toluene to achieve a reaction concentration of approximately 0.3 M.
- (Optional: For less reactive substrates, catalysts such as  $[\text{Ir}(\text{COD}\text{Cl})_2]$ , dppp, and  $\text{Cs}_2\text{CO}_3$  can be added).
- Seal the tube and heat to the required temperature (e.g., 80-150 °C) for several hours (e.g., 24-72 h), monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and concentrate in vacuo.
- Pre-adsorb the crude residue onto silica gel and purify by flash column chromatography to isolate the  $\alpha,\beta$ -unsaturated nitrile. The byproduct, triphenylphosphine oxide, is typically less polar than the product on silica.

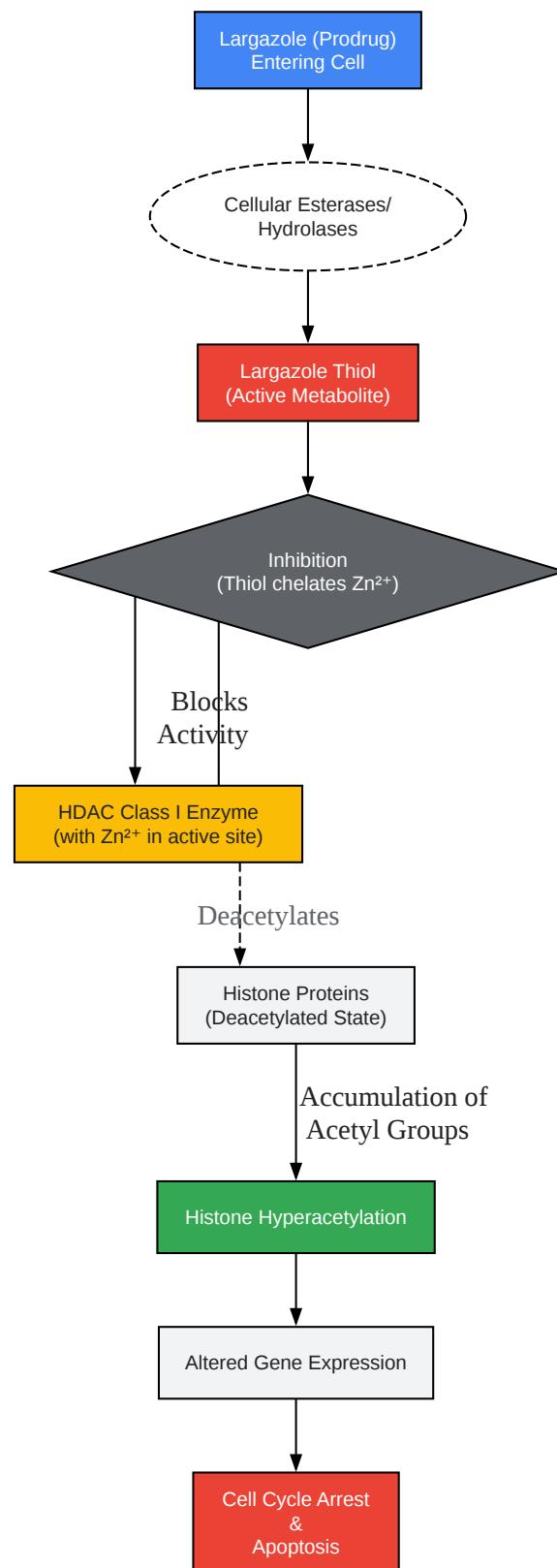
## Application in Drug Development: Largazole Synthesis

**(Triphenylphosphoranylidene)acetonitrile** is a reactant in the synthesis of complex natural products with therapeutic potential, such as largazole.[2] Largazole, isolated from a marine

cyanobacterium, exhibits potent antiproliferative activity against cancer cells by acting as a selective Class I histone deacetylase (HDAC) inhibitor.[4][6]

## Mechanism of Action of Largazole

Largazole functions as a prodrug.[1][6] Inside the cell, it is bioactivated via hydrolysis of its thioester group, releasing the active metabolite, "largazole thiol." [1][12] This active form inhibits Class I HDAC enzymes by chelating the zinc ion ( $Zn^{2+}$ ) within the enzyme's active site via its free thiol group.[6][12] HDAC inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]



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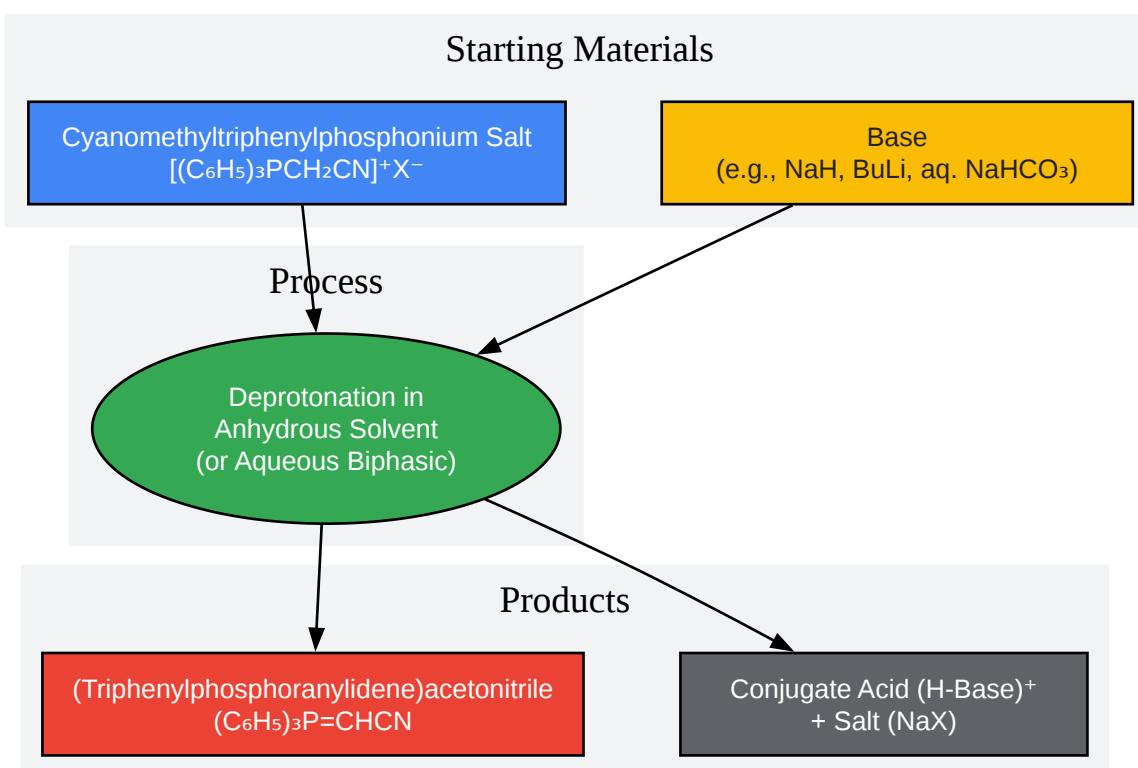
**Figure 1.** Signaling pathway for the mechanism of action of Largazole.

# Synthetic and Reaction Workflows

Visualizing the logical flow of synthesis and reaction pathways is essential for planning and execution in the laboratory.

## Synthesis Workflow

The formation of **(Triphenylphosphoranylidene)acetonitrile** from its phosphonium salt is a straightforward acid-base reaction. The workflow illustrates the key transformation.

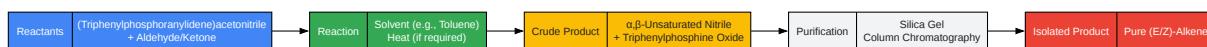


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**Figure 2.** General workflow for the synthesis of the ylide.

## Wittig Reaction Workflow

The Wittig reaction provides a powerful method for olefination. The workflow demonstrates the key stages from reactants to purified product.



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**Figure 3.** Experimental workflow for a typical Wittig reaction.

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